Ethyl 4-(3,5-dibromo-4-hydroxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 4-(3,5-DIBROMO-4-HYDROXYPHENYL)-6-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring, which is a common motif in many biologically active molecules, and is substituted with bromine, hydroxyl, phenyl, and thioxo groups, contributing to its diverse reactivity and functionality.
Preparation Methods
The synthesis of ETHYL 4-(3,5-DIBROMO-4-HYDROXYPHENYL)-6-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with urea in the presence of a base, followed by bromination and subsequent functional group modifications to introduce the phenyl and thioxo groups . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or alkoxides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
ETHYL 4-(3,5-DIBROMO-4-HYDROXYPHENYL)-6-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include:
3,5-Dibromo-4-hydroxybenzaldehyde: Shares the dibromo and hydroxyphenyl groups but lacks the pyrimidine and thioxo functionalities.
N-(3,5-Dibromo-4-hydroxyphenyl)benzamide: Contains the dibromo and hydroxyphenyl groups but differs in the amide linkage and overall structure.
Benzbromarone: A uricosuric agent with a similar dibromo-hydroxyphenyl structure but different pharmacological properties.
ETHYL 4-(3,5-DIBROMO-4-HYDROXYPHENYL)-6-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H16Br2N2O3S |
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Molecular Weight |
512.2 g/mol |
IUPAC Name |
ethyl 4-(3,5-dibromo-4-hydroxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H16Br2N2O3S/c1-2-26-18(25)14-15(10-6-4-3-5-7-10)22-19(27)23-16(14)11-8-12(20)17(24)13(21)9-11/h3-9,16,24H,2H2,1H3,(H2,22,23,27) |
InChI Key |
PTUATPMWBGRORA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C(=C2)Br)O)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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